molecular formula C20H16ClN3O3S B15000393 4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B15000393
M. Wt: 413.9 g/mol
InChI Key: NIGHNAUTBZCMIT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves multiple steps, typically starting with the preparation of the benzothiazole core. This can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, which are involved in various biological processes . The compound’s effects are mediated through binding to these targets, leading to the disruption of their normal functions and subsequent biological effects.

Comparison with Similar Compounds

4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can be compared with other benzothiazole derivatives, such as:

  • 2-aminobenzothiazole
  • 6-chlorobenzothiazole
  • 2-mercaptobenzothiazole

These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C20H16ClN3O3S

Molecular Weight

413.9 g/mol

IUPAC Name

4-chloro-N-(4-oxo-8-propoxypyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C20H16ClN3O3S/c1-2-9-27-14-7-8-16-17(10-14)28-20-22-11-15(19(26)24(16)20)23-18(25)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3,(H,23,25)

InChI Key

NIGHNAUTBZCMIT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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